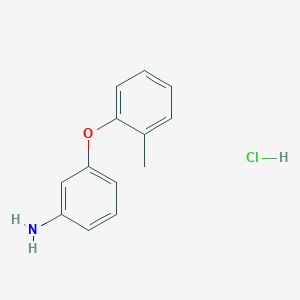

3-(2-Methylphenoxy)aniline hydrochloride

Description

3-(2-Methylphenoxy)aniline hydrochloride is an aromatic amine hydrochloride derivative characterized by a methylphenoxy substituent attached to the aniline ring. Such compounds are typically utilized in pharmaceutical intermediates, enzyme inhibition studies, or as building blocks in organic synthesis .

Propriétés

IUPAC Name |

3-(2-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-5-2-3-8-13(10)15-12-7-4-6-11(14)9-12;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNVVLQZZIZXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenoxy)aniline hydrochloride typically involves the reaction of o-toluidine with an appropriate halogenated phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of o-toluidine attacks the halogenated phenol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(2-Methylphenoxy)aniline hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methylphenoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the aniline or tolyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Applications De Recherche Scientifique

3-(2-Methylphenoxy)aniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(2-Methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The table below compares 3-(2-Methylphenoxy)aniline hydrochloride with structurally similar compounds, focusing on substituents, molecular properties, and applications.

Market and Regional Demand

- 2,4-Difluoro-6-(2-methylphenoxy)aniline hydrochloride: Priced at €1,962.00/500 mg (2025), indicating niche research applications .

Key Research Findings

Carcinogenicity: Aniline hydrochloride derivatives exhibit species-specific toxicity, necessitating careful handling and disposal .

Industrial Applications: Fluorinated and methylphenoxy-substituted anilines are prioritized in drug discovery due to enhanced bioavailability and target binding .

Activité Biologique

3-(2-Methylphenoxy)aniline hydrochloride, with the CAS number 2126178-65-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Methylphenoxy)aniline hydrochloride is C13H14ClNO. The compound features an aniline structure with a 2-methylphenoxy group, which contributes to its unique biological properties.

3-(2-Methylphenoxy)aniline hydrochloride primarily acts as an agonist for G protein-coupled receptors (GPCRs), specifically targeting GPR35. Activation of GPR35 can lead to various cellular responses, including modulation of cell signaling pathways and gene expression. The interaction with GPR35 is significant in the context of pain management and inflammatory diseases.

Antinociceptive Properties

Research indicates that compounds similar to 3-(2-Methylphenoxy)aniline hydrochloride exhibit antinociceptive effects. For instance, studies have shown that GPCR agonists can reduce pain responses in animal models, suggesting that this compound may hold therapeutic potential in pain management .

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-(2-Methylphenoxy)aniline hydrochloride can modulate inflammatory pathways. By activating GPR35, the compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 3-(2-Methylphenoxy)aniline hydrochloride:

- In Vitro Studies : A study focusing on related anilines highlighted their ability to inhibit specific enzymes involved in inflammatory processes. Such findings suggest that 3-(2-Methylphenoxy)aniline hydrochloride could exhibit similar enzyme inhibition properties .

- Animal Models : In vivo experiments using animal models have shown that compounds targeting GPR35 can significantly alleviate pain and reduce inflammation. These results underline the relevance of 3-(2-Methylphenoxy)aniline hydrochloride in developing new analgesics or anti-inflammatory drugs.

Table: Summary of Biological Activities

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.